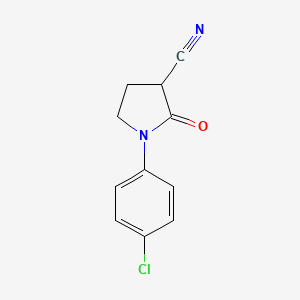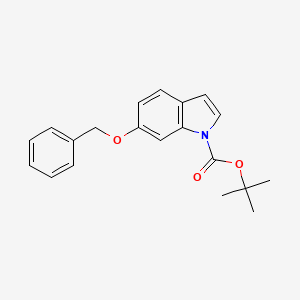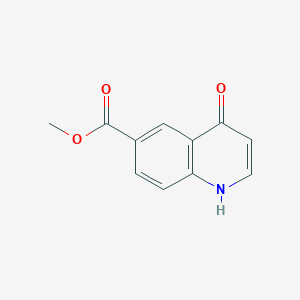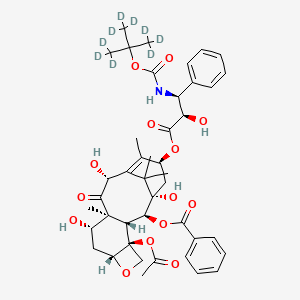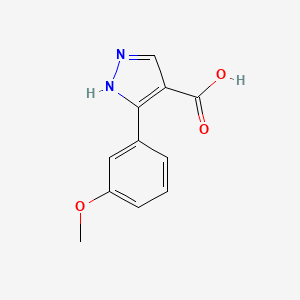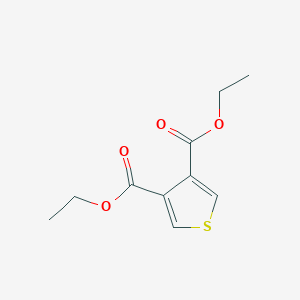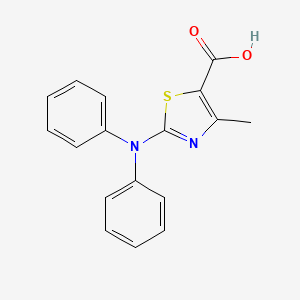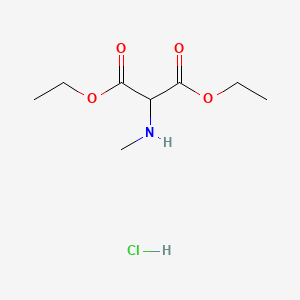![molecular formula C12H15N3 B1357074 N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine CAS No. 892502-08-8](/img/structure/B1357074.png)
N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is a synthetic compound . It’s also known as MPMP and belongs to a group of psychoactive and hallucinogenic drugs called phenethylamines.
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is represented by the molecular formula C12H15N3. The molecular weight is 201.27 g/mol.Physical And Chemical Properties Analysis
“N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is a solid compound . Its molecular weight is 201.27 g/mol.Applications De Recherche Scientifique
Alzheimer's Disease Treatment
A study highlighted the potential of 3-aryl-1-phenyl-1H-pyrazole derivatives, which are related to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine, in treating Alzheimer's disease. These compounds exhibited inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, suggesting their use in Alzheimer's disease management (Kumar et al., 2013).
Novel Compound Synthesis
In 2021, a novel derivative of 1H-pyrazol, similar to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine, was synthesized. This synthesis represents an advancement in the development of new compounds with potential applications in various scientific fields (Becerra et al., 2021).
Cobalt(II) Complexes in Catalysis
Cobalt(II) complexes containing N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine-related ligands demonstrated significant activity in the polymerization of methyl methacrylate. This indicates their potential in catalysis and material science applications (Choi et al., 2015).
Potential in Cellular Imaging and Photocytotoxicity
Iron(III) complexes with ligands structurally related to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine showed promising results in cellular imaging and demonstrated photocytotoxicity in red light. This opens up potential applications in medical imaging and photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Properties
A variety of compounds structurally similar to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed varying degrees of effectiveness, suggesting potential applications in combating bacterial and fungal infections (Visagaperumal et al., 2010).
Propriétés
IUPAC Name |
N-methyl-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-11-3-5-12(6-4-11)10-15-8-2-7-14-15/h2-8,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLXMVISWVMAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594629 |
Source


|
| Record name | N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine | |
CAS RN |
892502-08-8 |
Source


|
| Record name | N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

